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Compound of Interest

Compound Name: 2,5-Diiodopyrazine

Cat. No.: B123192 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and

structure of 2,5-diiodopyrazine. The information is curated for researchers, scientists, and

professionals in drug development who are interested in the potential applications of this

compound as a building block in organic synthesis and medicinal chemistry.

Chemical and Physical Properties
2,5-Diiodopyrazine is a dihalo-substituted pyrazine derivative. Its fundamental chemical and

physical properties are summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b123192?utm_src=pdf-interest
https://www.benchchem.com/product/b123192?utm_src=pdf-body
https://www.benchchem.com/product/b123192?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₄H₂I₂N₂ --INVALID-LINK--[1]

Molecular Weight 331.88 g/mol --INVALID-LINK--[1]

Melting Point 141 °C

Synthesis of 2,5-

Diiodopyrazine by

Deprotonative Dimetalation of

Pyrazine[2]

Boiling Point Not available

Solubility Not available

Appearance Yellow powder

Synthesis of 2,5-

Diiodopyrazine by

Deprotonative Dimetalation of

Pyrazine[2]

InChI
InChI=1S/C4H2I2N2/c5-3-1-7-

4(6)2-8-3/h1-2H
--INVALID-LINK--[1]

SMILES C1=C(N=CC(=N1)I)I --INVALID-LINK--[1]

CAS Number 1093418-77-9 --INVALID-LINK--[1]

Molecular Structure
Detailed crystallographic data for 2,5-diiodopyrazine is not readily available in the published

literature. However, the structure of the parent pyrazine molecule has been determined. The

introduction of two iodine atoms at the 2 and 5 positions is expected to influence the bond

lengths and angles of the pyrazine ring due to steric and electronic effects.

Reference Structure: Pyrazine
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Bond/Angle Value

C-N Bond Length ~1.334 Å

C-C Bond Length ~1.378 Å

C-H Bond Length ~1.050 Å

Note: These values are for the parent pyrazine molecule and are provided as a reference.

Spectroscopic Data
The following spectroscopic data has been reported for 2,5-diiodopyrazine:

Spectrum Type Data

¹H NMR (CDCl₃) δ 8.63 (s, 2H)

¹³C NMR (CDCl₃) δ 116.6 (C2 and C5), 154.1 (C3 and C6)

IR (ATR)
ν 3048, 1431, 1421, 1384, 1267, 1121, 1104,

1004, 886 cm⁻¹

**HRMS (calcd for C₄H₂I₂N₂) ** 331.8307

HRMS (found) 331.8297

Source: Synthesis of 2,5-Diiodopyrazine by Deprotonative Dimetalation of Pyrazine[2]

Experimental Protocols
4.1. Synthesis of 2,5-Diiodopyrazine

The following protocol is based on the deproto-metalation of pyrazine.

Reagents:

2,2,6,6-tetramethylpiperidine (TMP)

n-Butyllithium (BuLi) in hexanes
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CdCl₂·TMEDA

Pyrazine

Iodine (I₂)

Tetrahydrofuran (THF)

Saturated aqueous Na₂S₂O₃ solution

Ethyl acetate (AcOEt)

Magnesium sulfate (MgSO₄)

Heptane

Dichloromethane (CH₂Cl₂)

Procedure:

To a stirred, cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine (13 mL, 75 mmol) in THF

(25 mL), successively add BuLi (1.6 M in hexanes, 75 mmol) and CdCl₂·TMEDA (7.5 g, 25

mmol).

Stir the mixture for 15 minutes at 0 °C before the introduction of pyrazine (2.0 g, 25 mmol).

After 2 hours at room temperature, add a solution of I₂ (14 g, 75 mmol) in THF (25 mL).

Stir the mixture overnight before the addition of a saturated aqueous solution of Na₂S₂O₃ (40

mL) and extraction with AcOEt (3 x 40 mL).

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash chromatography on silica gel (eluent: heptane/CH₂Cl₂ 100/0

to 80/20) to give 3.3 g (40%) of 2,5-diiodopyrazine as a yellow powder.[2]

Workflow for the Synthesis of 2,5-Diiodopyrazine
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Caption: Workflow for the synthesis of 2,5-diiodopyrazine.

Reactivity and Potential Applications
2,5-Diiodopyrazine serves as a versatile building block in organic synthesis, primarily due to

the reactivity of the carbon-iodine bonds. These positions are susceptible to various cross-

coupling reactions, allowing for the introduction of a wide range of functional groups. This

makes it a valuable precursor for the synthesis of more complex molecules with potential

applications in medicinal chemistry and materials science.

One of the key reactions of 2,5-diiodopyrazine is its use in palladium-catalyzed cross-coupling

reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of

carbon-carbon bonds, enabling the synthesis of substituted pyrazine derivatives.

Hypothetical Suzuki-Miyaura Cross-Coupling Reaction Pathway

Caption: Hypothetical Suzuki-Miyaura cross-coupling reaction pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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